molecular formula C18H22N3O5P B1669139 DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- CAS No. 2058-53-9

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-

Cat. No.: B1669139
CAS No.: 2058-53-9
M. Wt: 293.4 g/mol
InChI Key: KVBOMHSLUSQZLI-UHFFFAOYSA-N
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Description

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- is a compound belonging to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse pharmacological activities and are of significant interest in the pharmaceutical industry. The structure of this compound includes a dibenzo[b,f][1,4]oxazepine core with a 4-methyl-1-piperazinyl substituent at the 11th position.

Chemical Reactions Analysis

Types of Reactions

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- involves its interaction with various molecular targets and pathways. It is known to act on neurotransmitter receptors in the brain, which contributes to its antipsychotic and antidepressant effects . The compound may also interact with ion channels and enzymes, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-methyl-1-piperazinyl group at the 11th position enhances its interaction with certain neurotransmitter receptors, making it a valuable compound for therapeutic research.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRIRNHMKXDGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174588
Record name Dibenz(b,f)(1,4)oxazepine, 11-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2058-53-9
Record name 11-(4-Methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2058-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenz(b,f)(1,4)oxazepine, 11-(4-methyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(b,f)(1,4)oxazepine, 11-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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